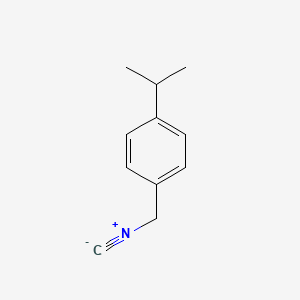
3,5-Dimethyl-benzenepropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)propanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a propyl chain, which is further connected to a 3,5-dimethylphenyl group. This compound is of interest due to its applications in various fields, including organic synthesis and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzene (mesitylene) and propanal.
Friedel-Crafts Alkylation: Mesitylene undergoes Friedel-Crafts alkylation with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-(3,5-dimethylphenyl)propan-1-ol.
Oxidation: The intermediate alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
In industrial settings, the production of 3-(3,5-dimethylphenyl)propanal may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
3-(3,5-Dimethylphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid
Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol
Condensation: β-Hydroxy aldehydes or ketones
科学的研究の応用
3-(3,5-Dimethylphenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and fragrances.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-(3,5-dimethylphenyl)propanal involves its interaction with specific molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethylphenyl)propanal
- 3-(2,3-Dimethylphenyl)propanal
- 3-(3,5-Dimethylphenyl)propanoic acid
Uniqueness
3-(3,5-Dimethylphenyl)propanal is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in synthetic applications and distinct olfactory characteristics in fragrance formulations.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSZJVGBVPUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B13608800.png)

![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)









